AMG-151

Description

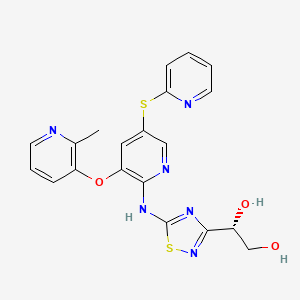

Structure

3D Structure

Properties

CAS No. |

1304015-76-6 |

|---|---|

Molecular Formula |

C20H18N6O3S2 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(1S)-1-[5-[[3-[(2-methyl-3-pyridinyl)oxy]-5-pyridin-2-ylsulfanyl-2-pyridinyl]amino]-1,2,4-thiadiazol-3-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H18N6O3S2/c1-12-15(5-4-8-21-12)29-16-9-13(30-17-6-2-3-7-22-17)10-23-19(16)25-20-24-18(26-31-20)14(28)11-27/h2-10,14,27-28H,11H2,1H3,(H,23,24,25,26)/t14-/m1/s1 |

InChI Key |

PCOMIRCNMMNOAP-CQSZACIVSA-N |

Isomeric SMILES |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)[C@@H](CO)O |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=C(N=CC(=C2)SC3=CC=CC=N3)NC4=NC(=NS4)C(CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

15-((3-((2-methylpyridin-3-yl)oxy)-5-(pyridin-2-ylsulfanyl)pyridin-2-yl)amino)-1,2,4-thiadiazol-3-yl)ethane-1,2-diol AMG-151 ARRY-403 |

Origin of Product |

United States |

Foundational & Exploratory

The Glucokinase Activator AMG-151: A Technical Guide to its Mechanism of Action in Pancreatic Beta-Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-151 (also known as ARRY-403) is a small molecule allosteric activator of glucokinase (GK), a critical enzyme in glucose homeostasis. In pancreatic beta-cells, glucokinase acts as a glucose sensor, coupling fluctuations in blood glucose to the secretion of insulin (B600854). This technical guide provides an in-depth overview of the mechanism of action of this compound within these specialized endocrine cells. It details the molecular signaling cascade initiated by this compound, presents available quantitative data on its enzymatic and cellular effects, and outlines key experimental protocols for assessing its activity. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating glucokinase activators for the treatment of metabolic diseases.

Introduction: Glucokinase as a Therapeutic Target

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis.[1] In pancreatic beta-cells, the activity of glucokinase is the primary determinant of glucose-stimulated insulin secretion (GSIS).[1][2] Unlike other hexokinases, glucokinase has a low affinity for glucose (with a K0.5 of approximately 7 mmol/L), which is within the physiological range of blood glucose concentrations. This property allows glucokinase to function as a sensitive glucose sensor, adjusting its rate of glucose phosphorylation in direct proportion to ambient glucose levels.[2]

Mutations in the glucokinase gene can lead to either hyperglycemia or hypoglycemia, underscoring its central role in glucose homeostasis.[1] Consequently, small molecule activators of glucokinase, such as this compound, have been developed as a therapeutic strategy for type 2 diabetes. These compounds bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and/or its maximal reaction velocity, thereby enhancing the beta-cell's response to glucose and promoting insulin secretion.[1][2]

Mechanism of Action of this compound in Pancreatic Beta-Cells

This compound is an allosteric activator of glucokinase.[3] Its mechanism of action in pancreatic beta-cells involves the potentiation of the cell's natural glucose-sensing machinery, leading to an amplification of glucose-stimulated insulin secretion. The signaling pathway is as follows:

-

Glucose Entry: Glucose enters the pancreatic beta-cell through glucose transporters (primarily GLUT1 in humans and GLUT2 in rodents).

-

Glucokinase Activation: this compound binds to an allosteric site on the glucokinase enzyme. This binding event induces a conformational change in the enzyme, increasing its affinity for glucose.[4]

-

Enhanced Glycolysis: The activated glucokinase phosphorylates glucose to glucose-6-phosphate at an accelerated rate. This drives the glycolytic pathway, leading to an increased production of ATP.

-

Increased ATP:ADP Ratio: The augmented rate of glycolysis results in a higher intracellular ratio of ATP to ADP.

-

KATP Channel Closure: The elevated ATP:ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels in the beta-cell membrane.

-

Membrane Depolarization: Closure of KATP channels reduces the efflux of potassium ions, causing the cell membrane to depolarize.

-

Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, leading to an influx of extracellular calcium (Ca2+) into the cell.

-

Insulin Exocytosis: The rise in intracellular Ca2+ concentration triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent exocytosis of insulin into the bloodstream.

This entire process is glucose-dependent, meaning that this compound enhances insulin secretion primarily in the presence of elevated blood glucose levels, which is a desirable characteristic for an antidiabetic agent to minimize the risk of hypoglycemia.[4]

Signaling Pathway of this compound in Pancreatic Beta-Cells

References

- 1. A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminoguanidine Exerts a β-Cell Function-preserving Effect in High Glucose-cultured β-Cells (INS-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of ARRY-403: A Technical Overview of a Glucokinase Activator

Boulder, CO - ARRY-403, a novel small molecule glucokinase activator (GKA), was developed by Array BioPharma as a potential therapeutic agent for Type 2 diabetes. Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. By allosterically activating GK, ARRY-403 was designed to enhance glucose-stimulated insulin (B600854) secretion and increase hepatic glucose uptake, thereby lowering blood glucose levels. Despite promising preclinical results and early clinical potential, the development of ARRY-403 was ultimately discontinued. This in-depth guide provides a technical summary of the discovery and development of ARRY-403, including its mechanism of action, preclinical and clinical findings, and the challenges that led to its cessation.

Core Concepts: Mechanism of Action

Glucokinase is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis in the pancreas and liver. In pancreatic β-cells, the rate of glucose metabolism is directly linked to insulin secretion. By activating glucokinase, ARRY-403 increases the flux of glucose through the glycolytic pathway, leading to a rise in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules. In the liver, glucokinase activation promotes the conversion of glucose to glucose-6-phosphate, which can then be stored as glycogen (B147801) or enter the glycolytic pathway. This dual action on the pancreas and liver was intended to provide robust glucose control.

Medicinal Chemistry and Discovery

While specific details regarding the structure-activity relationship (SAR) studies for ARRY-403 are not extensively published, the discovery of glucokinase activators by Array BioPharma was part of a broader industry effort to identify small molecules that could allosterically modulate the enzyme's activity. The chemical structure of ARRY-403 is (1S)-1-[5-({3-[(2-methylpyridin-3-yl)oxy]-5-(pyridin-2-ylsulfanyl)pyridin-2-yl}amino)-1,2,4-thiadiazol-3-yl]ethane-1,2-diol. The development of such compounds typically involves high-throughput screening to identify initial hits, followed by medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

Preclinical Development

Preclinical studies of ARRY-403 in various animal models of Type 2 diabetes demonstrated its potential as a potent and efficacious glucose-lowering agent.

In Vivo Efficacy

In multiple established in vivo models of Type 2 diabetes, ARRY-403 showed significant efficacy in controlling both fasting and non-fasting glucose levels.[1] The onset of action was rapid, with maximal efficacy observed within five to eight days of once-daily dosing.[1] When administered in combination with standard-of-care agents such as metformin, a DPP4 inhibitor, or a PPARγ agonist, ARRY-403 provided additional glucose control.[1]

Preclinical Safety Profile

Importantly, preclinical studies indicated a favorable safety profile for ARRY-403. As a monotherapy or in combination with other agents, ARRY-403 did not lead to adverse increases in body weight, plasma triglycerides, or total cholesterol in animal models.[1]

Clinical Development

ARRY-403, also identified as AMG 151, advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in patients with Type 2 diabetes.

Phase I Studies

Initial Phase I studies were designed to assess the safety and pharmacokinetic profile of ARRY-403 in healthy volunteers and patients with Type 2 diabetes. A Phase 1 study (NCT00952198) was a 10-day dosing trial that evaluated the safety of ARRY-403 as a monotherapy or in combination with metformin.

Phase IIa Study

A randomized, placebo-controlled Phase IIa study was conducted to evaluate the dose-effect relationship of ARRY-403 on fasting plasma glucose (FPG) in 236 patients with Type 2 diabetes who were also being treated with metformin.[2][3] Patients received oral ARRY-403 at doses of 50, 100, or 200 mg twice daily (BID), or 100, 200, or 400 mg once daily (QD), or a matching placebo for 28 days.[2][3]

Table 1: ARRY-403 Phase IIa Clinical Trial Design

| Parameter | Details |

| Study Design | Randomized, Placebo-Controlled |

| Patient Population | 236 patients with Type 2 Diabetes on metformin |

| Treatment Duration | 28 days |

| Dosing Regimens | 50, 100, 200 mg BID; 100, 200, 400 mg QD |

| Primary Endpoint | Change in Fasting Plasma Glucose (FPG) |

The study revealed a significant linear dose-effect trend for the change in FPG to day 28 with the twice-daily (BID) regimen (p = 0.004).[2][3] However, no such trend was observed with the once-daily (QD) regimen.[2][3] This suggests that more frequent dosing was necessary to maintain a therapeutic effect.

Clinical Safety and Tolerability

A significant challenge that emerged during the clinical development of ARRY-403 was its safety and tolerability profile. The Phase IIa study reported a higher incidence of hypoglycemia and hypertriglyceridemia with ARRY-403 administration.[2][3] The risk of hypoglycemia is a known concern for potent glucose-lowering agents, and the development of hypertriglyceridemia has been a recurring issue with several glucokinase activators.

Table 2: Summary of ARRY-403 Clinical Efficacy and Safety Findings

| Finding | Details |

| Efficacy (FPG) | Significant reduction with BID dosing, no significant effect with QD dosing. |

| Adverse Events | Higher incidence of hypoglycemia and hypertriglyceridemia. |

Discontinuation of Development

In August 2013, Amgen, which had partnered with Array BioPharma for the development of ARRY-403, terminated the collaboration. Subsequently, the development of ARRY-403 was discontinued. The decision was likely influenced by a combination of factors, including the observed safety profile, particularly the increased risk of hypoglycemia and hypertriglyceridemia, and potentially a lack of long-term efficacy or a competitive disadvantage compared to other emerging diabetes therapies.

Experimental Protocols

While specific, detailed protocols for the ARRY-403 studies are not publicly available, the following sections describe the general methodologies that would have been employed.

Glucokinase Activation Assay

-

Principle: To measure the in vitro potency of ARRY-403 in activating the glucokinase enzyme.

-

Methodology: A common method is a coupled enzymatic assay. Recombinant human glucokinase is incubated with glucose, ATP, and the test compound (ARRY-403). The product of the glucokinase reaction, glucose-6-phosphate, is then used as a substrate for glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. The concentration of ARRY-403 that produces 50% of the maximal activation (EC50) would be determined.

Oral Glucose Tolerance Test (OGTT) in Clinical Trials

-

Principle: To assess the effect of ARRY-403 on glucose tolerance in patients with Type 2 diabetes.

-

Methodology: After an overnight fast, a baseline blood sample is drawn to measure fasting plasma glucose and insulin levels. Participants then ingest a standardized glucose solution (typically 75g). Blood samples are collected at specified intervals (e.g., 30, 60, 90, and 120 minutes) to measure plasma glucose and insulin concentrations. The area under the curve (AUC) for glucose and insulin is calculated to assess the overall glycemic response.

Pharmacokinetic Analysis

-

Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of ARRY-403 in humans.

-

Methodology: Following administration of ARRY-403, serial blood samples are collected over a specified time course. Plasma concentrations of ARRY-403 and any major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2), are then calculated using non-compartmental analysis.

Conclusion

The development of the glucokinase activator ARRY-403 represents a case study in the challenges of translating a promising therapeutic concept into a viable clinical candidate. While ARRY-403 demonstrated clear preclinical efficacy and the ability to lower fasting plasma glucose in patients with Type 2 diabetes, its clinical development was hampered by a narrow therapeutic window, evidenced by the increased incidence of hypoglycemia and hypertriglyceridemia. The requirement for twice-daily dosing to achieve a significant effect also may have been a consideration. The story of ARRY-403 underscores the complexities of developing novel antidiabetic agents and the critical importance of achieving a balance between efficacy and a favorable safety profile.

References

Unveiling the Nexus: A Technical Guide to the aMG-151 Binding Site on Human Glucokinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GCK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose metabolism, respectively. Its unique kinetic properties, including a sigmoidal response to glucose, make it a prime target for therapeutic intervention in type 2 diabetes. Allosteric activators of glucokinase, such as aMG-151 (also known as ARRY-403), represent a promising class of drugs designed to enhance glucokinase activity. This technical guide provides an in-depth exploration of the binding site of this compound on human glucokinase, compiling available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows.

The Allosteric Binding Site of this compound on Human Glucokinase

This compound is an allosteric activator, meaning it binds to a site on the glucokinase enzyme that is distinct from the glucose-binding (active) site. This allosteric site is located approximately 20 Å away from the catalytic center. Binding of this compound to this site induces a conformational change in the enzyme, shifting it towards a more active state that has a higher affinity for glucose.

While a crystal structure of human glucokinase in complex with this compound is not publicly available, extensive research on other synthetic glucokinase activators has elucidated the key features of this common allosteric binding pocket. The binding of these activators is dependent on the conformational state of the enzyme.

Key Amino Acid Residues Forming the Allosteric Activator Binding Pocket:

Based on X-ray crystallography and site-directed mutagenesis studies of human glucokinase in complex with various allosteric activators, the following residues have been identified as crucial for forming the binding pocket:

| Amino Acid Residue | Location/Role in Binding |

| Arginine 63 (R63) | Forms key hydrogen bonds with activators. |

| Valine 62 (V62) | Contributes to the hydrophobic nature of the pocket. |

| Methionine 210 (M210) | Involved in hydrophobic interactions. |

| Isoleucine 211 (I211) | Contributes to the hydrophobic pocket. |

| Tyrosine 214 (Y214) | Involved in aromatic/hydrophobic interactions. |

| Tyrosine 215 (Y215) | Forms part of the hydrophobic pocket. |

| Methionine 235 (M235) | Contributes to hydrophobic interactions. |

| Valine 452 (V452) | Part of the hydrophobic binding pocket. |

| Valine 455 (V455) | Contributes to hydrophobic interactions. |

Quantitative Data on this compound Activity

The following table summarizes the in vitro kinetic parameters of this compound's effect on human glucokinase activity.[1]

| Parameter | Value | Conditions |

| EC50 | 79 nM | At 5 mM glucose |

| S0.5 (Glucose) | 0.93 mM | In the presence of 5 µM this compound |

| Vmax | 134% | Compared to no activator control |

Experimental Protocols

Detailed methodologies for key experiments to characterize the binding and effect of allosteric activators like this compound on glucokinase are provided below.

Glucokinase Activity Assay

This assay is used to determine the effect of this compound on the enzymatic activity of glucokinase. A common method is a coupled-enzyme assay.

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, reducing NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human glucokinase

-

This compound

-

Glucose

-

ATP

-

MgCl2

-

HEPES buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, DTT, ATP, NADP+, and G6PDH.

-

Add varying concentrations of glucose and this compound (or vehicle control) to the wells of the microplate.

-

Add recombinant glucokinase to initiate the reaction.

-

Immediately measure the absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine kinetic parameters such as EC50, S0.5, and Vmax by fitting the data to appropriate enzyme kinetic models.

Site-Directed Mutagenesis

This technique is employed to identify specific amino acid residues in the allosteric pocket that are critical for this compound binding and the subsequent activation of glucokinase.

Principle: A plasmid containing the coding sequence for human glucokinase is used as a template. Primers containing the desired mutation are used to amplify the entire plasmid. The parental, methylated template DNA is then digested with DpnI, leaving the newly synthesized, mutated plasmid. This plasmid is then transformed into competent E. coli for replication.

Materials:

-

Plasmid DNA encoding human glucokinase

-

Mutagenic primers (forward and reverse) containing the desired amino acid substitution

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Design and synthesize primers containing the desired mutation in the sequence of a residue within the putative allosteric binding site (e.g., R63A).

-

Perform PCR using the glucokinase plasmid as a template and the mutagenic primers.

-

Digest the PCR product with DpnI to remove the template DNA.

-

Transform the DpnI-treated DNA into competent E. coli.

-

Select for transformed colonies on antibiotic-containing agar plates.

-

Isolate plasmid DNA from individual colonies and sequence the glucokinase gene to confirm the desired mutation.

-

Express and purify the mutant glucokinase protein.

-

Characterize the activity of the mutant enzyme in the presence and absence of this compound using the glucokinase activity assay described above to assess the impact of the mutation on activator-induced effects.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule (like this compound) to a protein (glucokinase), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (glucokinase) in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human glucokinase

-

This compound

-

Dialysis buffer

Procedure:

-

Dialyze both the glucokinase and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

-

Degas the solutions to prevent air bubbles in the calorimeter.

-

Load the glucokinase solution into the sample cell and the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the glucokinase solution while monitoring the heat change.

-

Integrate the heat flow data to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to glucokinase.

-

Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is another label-free biophysical technique that can be used to study the kinetics and affinity of the interaction between this compound and glucokinase in real-time.

Principle: One of the interacting partners (e.g., glucokinase) is immobilized on a sensor chip surface. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Materials:

-

SPR instrument

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified recombinant human glucokinase

-

This compound

-

Running buffer

Procedure:

-

Immobilize glucokinase onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).

-

Flow a series of different concentrations of this compound over the sensor surface and monitor the binding response (association phase).

-

Switch back to running buffer and monitor the dissociation of the complex (dissociation phase).

-

Regenerate the sensor surface to remove the bound this compound.

-

Analyze the resulting sensorgrams by fitting the association and dissociation curves to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Signaling Pathway of Glucokinase Activation

Experimental Workflow for Site-Directed Mutagenesis

Logical Relationship in Allosteric Activation

Conclusion

This compound represents a potent allosteric activator of human glucokinase with therapeutic potential for type 2 diabetes. While the precise atomic interactions between this compound and glucokinase await elucidation via co-crystallography, the location and composition of the allosteric binding site are well-characterized through studies of other synthetic activators. The quantitative data on this compound's activity, combined with the detailed experimental protocols provided herein, offer a solid foundation for further research and development in this area. The continued investigation into the binding kinetics and structural basis of action for compounds like this compound will be instrumental in designing the next generation of safer and more effective glucokinase activators.

References

The Role of aMG-151 in Glucose Sensing and Insulin Secretion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

aMG-151 (also known as ARRY-403) is a small molecule allosteric activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and a key regulator of glucose metabolism in the liver. In individuals with type 2 diabetes, the activity of glucokinase is impaired, leading to a blunted insulin (B600854) secretion response to hyperglycemia and increased hepatic glucose output. Glucokinase activators (GKAs) like this compound are designed to restore the normal function of this enzyme, thereby improving glycemic control. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences glucose sensing and insulin secretion, supported by representative data from the class of glucokinase activators, detailed experimental protocols, and visualizations of the key pathways and workflows.

While extensive preclinical data for this compound is not publicly available due to the discontinuation of its clinical development, this document leverages data from other well-characterized glucokinase activators, such as Dorzagliatin and Piragliatin, to illustrate the expected pharmacological effects and mechanisms of action.

Data Presentation

The following tables summarize the quantitative effects of representative glucokinase activators on enzyme activity and insulin secretion. This data serves as a proxy for the anticipated effects of this compound.

Table 1: In Vitro Glucokinase Activation by Representative GKAs

| Compound | EC50 (nM) for Glucokinase Activation | Fold Activation at Saturating Concentration | S0.5 for Glucose (mM) without Activator | S0.5 for Glucose (mM) with Activator | Reference |

| Dorzagliatin | 66 | ~2.5 | 7.8 | 1.9 | [1][2] |

| Piragliatin | 50-100 | Not Reported | Not Reported | Not Reported | [3] |

EC50: Half-maximal effective concentration; S0.5: Substrate concentration at half-maximal velocity.

Table 2: Effect of Representative GKAs on Glucose-Stimulated Insulin Secretion (GSIS) in Pancreatic Islets

| Compound | Concentration (µM) | Glucose Concentration (mM) | Fold Increase in Insulin Secretion vs. Vehicle | Cell Type | Reference |

| Dorzagliatin | 1 | 8.3 | ~2.0 | Rat Islets | [1] |

| Dorzagliatin | 3 | 8.3 | ~3.5 | Rat Islets | [1] |

| GKA50 | 10 | 3 | Increased cell replication | INS-1 Cells |

Experimental Protocols

Glucokinase Activity Assay

This protocol describes a common method for measuring the in vitro activity of glucokinase and assessing the potency of activators.

Principle:

Glucokinase activity is determined using a coupled enzymatic assay. Glucokinase (GK) phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH production is monitored by the increase in absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) and is directly proportional to the GK activity.

Materials:

-

Recombinant human glucokinase

-

Assay Buffer: 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT

-

ATP solution

-

D-Glucose solution

-

NADP+ solution

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate (UV-transparent or black for fluorescence)

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.

-

Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known GK activator).

-

Add the glucokinase enzyme to the wells and incubate for a short period.

-

Initiate the reaction by adding D-glucose to the wells.

-

Immediately start monitoring the change in absorbance at 340 nm or fluorescence in a kinetic mode for 15-30 minutes at 37°C.

-

Calculate the initial reaction velocity (V0) from the linear portion of the kinetic curve.

-

Plot the V0 against the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets

This protocol outlines the procedure for measuring insulin secretion from isolated pancreatic islets in response to glucose and test compounds.

Principle:

Pancreatic islets are isolated from a donor (e.g., mouse, rat, or human) and cultured. The islets are then incubated with different concentrations of glucose in the presence or absence of a test compound. The amount of insulin secreted into the surrounding medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Collagenase for islet isolation

-

Ficoll gradient for islet purification

-

Culture medium (e.g., RPMI-1640)

-

Insulin ELISA kit

-

24-well culture plates

Procedure:

-

Islet Isolation: Isolate pancreatic islets from the pancreas by collagenase digestion followed by Ficoll gradient purification.

-

Islet Culture: Culture the isolated islets overnight in a culture medium to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place them in a 24-well plate. Pre-incubate the islets in KRBB with low glucose for 1-2 hours at 37°C to allow them to equilibrate and establish a basal insulin secretion rate.

-

Stimulation: Remove the pre-incubation buffer and add fresh KRBB containing low glucose, high glucose, or high glucose with different concentrations of the test compound. Incubate for 1-2 hours at 37°C.

-

Sample Collection: At the end of the incubation period, collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the number of islets or total protein content. Calculate the fold-change in insulin secretion in response to high glucose and the test compound compared to the basal (low glucose) condition.

Mandatory Visualization

Signaling Pathway

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow

Caption: Experimental workflow for a GSIS assay.

References

- 1. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of AMG-151: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-151, also known as ARRY-403, is a small molecule allosteric activator of the enzyme glucokinase (GK). Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver. In patients with type 2 diabetes, the activity of glucokinase is impaired, leading to hyperglycemia. This compound was developed to restore the normal function of glucokinase and thereby improve glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, efficacy in preclinical models, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a dual-acting glucokinase activator, exerting its effects in both the pancreas and the liver.[1]

-

In the Pancreas: Glucokinase in pancreatic β-cells acts as a glucose sensor.[1] When blood glucose levels rise, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules. This compound enhances the activity of glucokinase, sensitizing the β-cells to glucose and promoting insulin (B600854) secretion in a glucose-dependent manner.[1]

-

In the Liver: In hepatocytes, glucokinase is the rate-limiting enzyme for both glycolysis and glycogen (B147801) synthesis.[1] By activating hepatic glucokinase, this compound increases the uptake and conversion of glucose to glucose-6-phosphate, which is then either stored as glycogen or metabolized through glycolysis. This dual action in the liver contributes to the reduction of hepatic glucose output and overall improvement in glucose homeostasis.[1]

The activation of glucokinase by this compound is allosteric, meaning it binds to a site on the enzyme distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose.

Preclinical Efficacy

Preclinical studies demonstrated that this compound is a potent and effective glucose-lowering agent in various in vivo models of type 2 diabetes.[1]

In Vitro Activity

While specific in vitro enzymatic assay data for this compound is not extensively published, glucokinase activators are typically characterized by their ability to increase the Vmax and decrease the S0.5 (the substrate concentration at which the enzyme reaches half of its maximum velocity) for glucose.

In Vivo Efficacy

A press release from Array BioPharma in 2008 detailed the preclinical efficacy of ARRY-403 (this compound).[1] The key findings from studies in established animal models of type 2 diabetes include:

-

Potent Glucose Control: this compound demonstrated potent, glucose-dependent control of both fasting and postprandial (non-fasting) glucose concentrations.[1]

-

Rapid Onset of Action: The glucose-lowering effect was observed to have a rapid onset, with maximal efficacy achieved within five to eight days of treatment.[1]

-

Combination Therapy: When administered in combination with standard-of-care agents such as metformin, a DPP4 inhibitor, or a PPARγ agonist, this compound provided additional glucose control, reaching maximal efficacy after five to seven days of once-daily dosing.[1]

-

Favorable Safety Profile: In these preclinical models, this compound did not cause adverse increases in body weight, plasma triglycerides, or total cholesterol, both as a monotherapy and in combination with other agents.[1]

Data Presentation

The following tables summarize the expected pharmacodynamic properties of a glucokinase activator like this compound based on available information and data from similar compounds. Note: The specific quantitative values for this compound are not publicly available and the data presented here is illustrative.

Table 1: Illustrative In Vitro Glucokinase Activation Data

| Parameter | Vehicle Control | This compound (Illustrative) |

| S0.5 for Glucose (mM) | 7.5 | 2.5 |

| Vmax (relative units) | 100 | 150 |

| Hill Coefficient | 1.7 | 1.2 |

Table 2: Illustrative In Vivo Efficacy in a Diabetic Mouse Model (e.g., db/db mice)

| Treatment Group | Fasting Blood Glucose (mg/dL) - Day 7 | Postprandial Glucose AUC (mg*h/dL) - Day 7 | Plasma Insulin (ng/mL) - Day 7 |

| Vehicle | 350 ± 25 | 15000 ± 1200 | 1.5 ± 0.3 |

| This compound (10 mg/kg) | 200 ± 20 | 10000 ± 1000 | 2.5 ± 0.4 |

| This compound (30 mg/kg) | 120 ± 15 | 7000 ± 800 | 3.8 ± 0.5 |

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of glucokinase activators like this compound are crucial for understanding and replicating the findings. Below are representative protocols for key experiments.

In Vitro Glucokinase Activation Assay

Objective: To determine the effect of this compound on the kinetic parameters of recombinant human glucokinase.

Materials:

-

Recombinant human glucokinase

-

Assay buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Glucose solutions of varying concentrations

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound dissolved in DMSO

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.

-

Add varying concentrations of glucose to the wells of the microplate.

-

Add this compound at different concentrations (or vehicle control) to the wells.

-

Initiate the reaction by adding recombinant glucokinase to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C).

-

Monitor the increase in absorbance or fluorescence resulting from the reduction of NADP+ to NADPH by G6PDH, which is coupled to the formation of glucose-6-phosphate by glucokinase.

-

Calculate the reaction velocity for each condition.

-

Plot the reaction velocity against the glucose concentration and fit the data to the Hill equation to determine the S0.5, Vmax, and Hill coefficient.

In Vivo Efficacy Study in a Diabetic Animal Model

Objective: To evaluate the effect of this compound on glycemic control in a relevant animal model of type 2 diabetes (e.g., db/db mice or Zucker Diabetic Fatty rats).

Animal Model:

-

Male db/db mice, 8-10 weeks of age.

-

House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

-

Acclimatize the animals for at least one week before the start of the study.

Experimental Design:

-

Randomize animals into treatment groups (e.g., vehicle control, this compound at various doses) based on their baseline fasting blood glucose levels.

-

Administer this compound or vehicle orally (e.g., by gavage) once or twice daily for a specified duration (e.g., 14 days).

-

Monitor body weight and food intake daily.

-

Measure fasting blood glucose levels at regular intervals (e.g., daily or every other day) from a tail vein blood sample using a glucometer.

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT).

-

Fast the animals overnight.

-

Administer a bolus of glucose (e.g., 2 g/kg) orally.

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) to measure blood glucose and plasma insulin levels.

-

-

At the end of the study, euthanize the animals and collect blood and tissues (e.g., pancreas, liver) for further analysis (e.g., plasma lipid profile, liver triglyceride content, pancreatic insulin content).

Statistical Analysis:

-

Analyze data using appropriate statistical methods, such as ANOVA followed by a post-hoc test, to determine the statistical significance of the observed differences between treatment groups.

Visualizations

Signaling Pathway of Glucokinase Activation

Caption: this compound signaling pathway in pancreas and liver.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for a glucokinase activator.

References

Investigating the Off-Target Effects of AMG-151 (ARRY-403): A Technical Guide

Disclaimer: The designation "AMG-151" has been associated with multiple investigational compounds. This document focuses on the glucokinase activator also known as ARRY-403 , which was under development for Type 2 Diabetes. The development of this compound was discontinued, and it is no longer licensed to Amgen.

This technical guide provides an in-depth analysis of the known off-target effects of the glucokinase activator this compound (ARRY-403). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and safety profile of this class of compounds.

Introduction: The On-Target Mechanism of this compound

This compound (ARRY-403) is a small molecule allosteric activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] Glucokinase, primarily expressed in the liver and pancreatic β-cells, acts as a glucose sensor, regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. By activating glucokinase, this compound was designed to lower blood glucose levels in patients with Type 2 Diabetes.[2]

Off-Target Effects of this compound (ARRY-403)

The primary off-target effects observed during the clinical development of this compound were hypoglycemia and hypertriglyceridemia . These effects are considered off-target in the sense that they represent an overextension of the intended pharmacology or an engagement of unintended metabolic pathways.

Hypoglycemia

The risk of hypoglycemia is a known concern with glucokinase activators. Overstimulation of glucokinase in pancreatic β-cells can lead to excessive insulin secretion, resulting in dangerously low blood glucose levels.

Hypertriglyceridemia

A significant adverse effect associated with this compound was an increase in plasma triglycerides. While preclinical studies in animal models reportedly showed no adverse increases in plasma triglycerides or total cholesterol, clinical findings indicated a different outcome.[2] This discrepancy highlights the translational challenges in predicting lipid-related off-target effects. The proposed mechanism for glucokinase activator-induced hypertriglyceridemia involves the over-activation of hepatic glucokinase, leading to an increased flux of glucose through glycolysis. This, in turn, provides excess substrate for de novo lipogenesis, the process of synthesizing fatty acids and triglycerides.

Quantitative Data on Off-Target Effects

Detailed quantitative data from dedicated off-target screening panels for this compound (ARRY-403) are not publicly available. The information below is compiled from clinical trial reports and related publications.

| Off-Target Effect | Study Population | Dosing Regimen | Observed Effect | Reference |

| Hypoglycemia | Patients with Type 2 Diabetes | Not specified | Higher incidence compared to placebo | --INVALID-LINK-- |

| Hypertriglyceridemia | Patients with Type 2 Diabetes | Not specified | Higher incidence compared to placebo | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical assessment of this compound off-target effects are not fully disclosed in the public domain. However, based on standard practices in drug development, the following methodologies are likely to have been employed.

Preclinical Off-Target Liability Assessment

-

Kinase Selectivity Profiling: To assess the selectivity of this compound, it would have been screened against a panel of kinases. A common method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase. The percentage of inhibition by the test compound at a specific concentration is determined.

-

In Vitro Lipogenesis Assay in Hepatocytes: To investigate the potential for hypertriglyceridemia, in vitro assays using primary hepatocytes or hepatocyte-like cell lines (e.g., HepG2) would be conducted.

-

Objective: To measure the rate of de novo lipogenesis in the presence of the test compound.

-

Methodology:

-

Culture hepatocytes in appropriate media.

-

Treat cells with varying concentrations of this compound or vehicle control.

-

Introduce a radiolabeled lipid precursor, such as [14C]-acetate or [3H]-water.

-

After an incubation period, lyse the cells and extract total lipids.

-

Separate the lipid classes using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabel incorporated into the triglyceride fraction using liquid scintillation counting.

-

Normalize the results to total protein content.

-

-

Clinical Trial Safety Assessment (Based on NCT00952198)

A Phase 1, randomized, placebo-controlled, dose-escalation study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of ARRY-403 in patients with Type 2 Diabetes.[3]

-

Study Design:

-

Population: Patients with Type 2 Diabetes.

-

Intervention: Ascending single and multiple doses of ARRY-403 or placebo.

-

Primary Outcome Measures: Incidence of adverse events, changes in clinical laboratory parameters (including fasting lipids), vital signs, and electrocardiograms.

-

Methodology for Lipid Profile Assessment:

-

Collect fasting blood samples at baseline and at specified time points throughout the study.

-

Centrifuge the blood to separate plasma.

-

Analyze the plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard automated clinical chemistry analyzers.

-

-

Signaling Pathways and Experimental Workflows

Glucokinase Signaling Pathway and Off-Target Lipid Synthesis

Caption: Glucokinase activation by this compound and downstream effects.

Experimental Workflow for In Vitro Lipogenesis Assay

Caption: Workflow for assessing drug-induced lipogenesis in vitro.

Conclusion

The investigation into the off-target effects of this compound (ARRY-403) underscores the complexities of developing targeted therapies, particularly for metabolic diseases. While the on-target effect of glucokinase activation showed promise for glycemic control, the off-target consequences of hypoglycemia and hypertriglyceridemia ultimately led to the discontinuation of its development. The discrepancy between preclinical and clinical findings regarding hypertriglyceridemia highlights the critical need for more predictive in vitro and in vivo models for assessing metabolic liabilities. This case serves as a valuable lesson for drug development professionals, emphasizing the importance of a thorough understanding of a target's role in multiple metabolic pathways and the potential for exaggerated pharmacology to produce adverse effects.

References

The Impact of the Glucokinase Activator aMG-151 on Incretin Hormone Secretion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

aMG-151 (also known as ARRY-403) is a small molecule glucokinase (GK) activator that was investigated for the treatment of type 2 diabetes mellitus. Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and hepatocytes. While the primary therapeutic goal of this compound was to enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake, its potential impact on incretin (B1656795) hormone secretion remains an area of scientific interest. This technical guide synthesizes the available information on this compound, explores the theoretical basis for its interaction with the incretin system, and provides hypothetical experimental frameworks for future investigations.

Introduction to this compound (ARRY-403)

This compound is an allosteric activator of glucokinase, an enzyme crucial for glucose phosphorylation, the first rate-limiting step of glycolysis. By enhancing the activity of glucokinase, this compound was designed to lower the threshold for glucose-stimulated insulin secretion from pancreatic β-cells and increase glucose uptake and glycogen (B147801) synthesis in the liver. A phase IIa clinical trial (NCT01464437) evaluated the safety and efficacy of this compound in patients with type 2 diabetes. While the trial demonstrated a dose-dependent reduction in fasting plasma glucose, it was also associated with a higher incidence of hypoglycemia and hypertriglyceridemia. Publicly available data from this trial does not include measurements of incretin hormones such as glucagon-like peptide-1 (GLP-1) or glucose-dependent insulinotropic polypeptide (GIP).

The Theoretical Link Between Glucokinase Activation and Incretin Secretion

The incretin hormones GLP-1 and GIP are secreted from enteroendocrine L-cells and K-cells in the gastrointestinal tract, respectively, in response to nutrient ingestion. This secretion is a key component of the "incretin effect," which potentiates glucose-dependent insulin release from the pancreas.

Glucokinase is expressed in both K-cells and L-cells and is believed to be part of the glucose-sensing machinery that triggers incretin hormone release. The activation of glucokinase by a small molecule like this compound could theoretically enhance the sensitivity of these cells to glucose, leading to an augmented secretion of GIP and GLP-1.

Quantitative Data from Clinical Trials of this compound

While no direct data on incretin hormone secretion is available for this compound, the following table summarizes the reported effects on fasting plasma glucose (FPG) from the Phase IIa clinical trial.

| Treatment Group | Dosing Regimen | Mean Change in FPG from Baseline (mg/dL) | p-value (vs. Placebo) |

| This compound 50 mg | Twice Daily | -25.3 | <0.05 |

| This compound 100 mg | Twice Daily | -35.8 | <0.01 |

| This compound 200 mg | Twice Daily | -40.1 | <0.01 |

| This compound 100 mg | Once Daily | -15.1 | NS |

| This compound 200 mg | Once Daily | -18.4 | NS |

| This compound 400 mg | Once Daily | -22.7 | NS |

| Placebo | - | -5.4 | - |

| NS: Not Significant |

Note: This data is illustrative and based on publicly available summaries of the clinical trial results.

Proposed Experimental Protocols to Investigate this compound's Effect on Incretin Secretion

To elucidate the impact of this compound on incretin hormone secretion, the following experimental protocols are proposed:

4.1. In Vitro Studies using Enteroendocrine Cell Lines

-

Cell Culture: Culture human enteroendocrine cell lines (e.g., NCI-H716 for GLP-1, GLUTag for GIP) under standard conditions.

-

Treatment: Incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) in the presence of low (5.5 mM) and high (16.7 mM) glucose.

-

Hormone Secretion Assay: After incubation, collect the supernatant and measure GLP-1 and GIP concentrations using commercially available ELISA kits.

-

Data Analysis: Compare hormone secretion levels between this compound-treated and vehicle-treated cells at different glucose concentrations.

4.2. Ex Vivo Studies using Isolated Perfused Intestine

-

Tissue Preparation: Isolate a segment of the small intestine from a suitable animal model (e.g., mouse, rat).

-

Perfusion: Perfuse the intestinal segment with a physiological buffer containing varying concentrations of glucose and this compound.

-

Sample Collection: Collect the portal venous effluent at regular intervals.

-

Hormone Measurement: Measure GLP-1 and GIP concentrations in the collected samples using ELISA or radioimmunoassay.

-

Data Analysis: Analyze the time course and dose-response of incretin secretion in response to this compound.

4.3. In Vivo Studies in Animal Models

-

Animal Model: Use a relevant animal model of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats).

-

Drug Administration: Administer this compound orally at different doses.

-

Oral Glucose Tolerance Test (OGTT): Perform an OGTT after drug administration.

-

Blood Sampling: Collect blood samples at various time points during the OGTT.

-

Hormone and Metabolite Analysis: Measure plasma levels of glucose, insulin, GLP-1, and GIP.

-

Data Analysis: Compare the incretin response to the oral glucose challenge between this compound-treated and vehicle-treated animals.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway for glucokinase-mediated incretin secretion and a proposed experimental workflow.

Caption: Theoretical signaling pathway for this compound-mediated GLP-1 secretion.

Caption: Proposed experimental workflow to assess this compound's incretin effect.

Conclusion

The glucokinase activator this compound (ARRY-403) demonstrated glucose-lowering effects in a phase IIa clinical trial. While a direct link to incretin hormone secretion has not been clinically established, a strong theoretical basis exists for such an interaction due to the role of glucokinase in enteroendocrine L- and K-cells. Further preclinical and clinical investigations, employing the experimental frameworks outlined in this guide, are necessary to fully characterize the impact of this compound and other glucokinase activators on the incretin axis. Such studies would provide valuable insights into the comprehensive metabolic effects of this class of therapeutic agents.

Molecular Modeling of AMG-151 and Glucokinase Interaction: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, functioning as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties make it a prime therapeutic target for Type 2 Diabetes (T2D). Glucokinase activators (GKAs), such as AMG-151 (also known as ARRY-403), represent a class of small molecules designed to allosterically activate GK, thereby enhancing glucose metabolism and stimulating insulin (B600854) secretion. This technical guide provides an in-depth exploration of the molecular modeling techniques used to elucidate the interaction between this compound and glucokinase. It covers the structural basis of GK activation, computational methodologies, key experimental validation protocols, and quantitative data derived from clinical studies.

Introduction to Glucokinase and this compound

Glucokinase (GK), or hexokinase IV, is a monomeric enzyme that plays a crucial role in regulating blood glucose levels.[1][2] In pancreatic β-cells, GK acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion.[1][3] In the liver, it facilitates the conversion of glucose to glucose-6-phosphate, promoting glycogen (B147801) synthesis and glucose uptake from the bloodstream.[1][4] Unlike other hexokinases, GK exhibits a lower affinity for glucose (S0.5 of 7–8 mM) and positive cooperativity, which are essential for its regulatory role.[5]

This compound is a novel, orally administered small-molecule glucokinase activator that has been evaluated in clinical trials for the treatment of T2D.[6][7] It functions by binding to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[4][8] This binding induces a conformational change that stabilizes the enzyme in its active state, thereby increasing its affinity for glucose and enhancing its catalytic activity.[4][8]

Molecular Basis of Glucokinase Activation

The activity of glucokinase is tightly regulated by its conformational state. The enzyme transitions between an inactive "super-open" conformation, an intermediate "open" active state, and a "closed" active state upon substrate binding.[5] Allosteric activators like this compound prevent the enzyme from adopting the inactive conformation, favoring the active states.[4]

In the liver, GK activity is also modulated by the glucokinase regulatory protein (GKRP).[4][8] Under low glucose conditions, GKRP binds to GK and sequesters it in the nucleus in an inactive state.[4][9] High glucose levels or the binding of a GKA can promote the dissociation of the GK-GKRP complex, releasing active GK into the cytoplasm.[4][8]

Molecular Modeling Workflow

Understanding the precise interaction between this compound and glucokinase at an atomic level is crucial for rational drug design. This is achieved through a multi-step computational approach.

Key Methodologies:

-

Homology Modeling: In the absence of a crystal structure, a 3D model of human glucokinase can be built based on the known structure of a homologous protein, such as human brain hexokinase I.[10] This model serves as the starting point for docking studies.

-

Molecular Docking: This computational technique predicts the preferred orientation and conformation (the "pose") of this compound within the allosteric binding site of glucokinase. The process involves sampling a large number of possible poses and scoring them based on their steric and electrostatic complementarity to the protein. This helps identify key amino acid residues that interact with the ligand.[11]

-

Molecular Dynamics (MD) Simulation: Following docking, MD simulations are performed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[11] These simulations track the movements of every atom over time, providing insights into the dynamic behavior of the complex and the conformational changes induced by the activator.[11]

-

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or Free Energy Perturbation (FEP) can be used to estimate the binding affinity of the ligand to the protein, which can then be compared with experimental data.

Glucokinase Signaling Pathway

The activation of glucokinase by this compound in pancreatic β-cells initiates a cascade of events leading to glucose-stimulated insulin secretion (GSIS).

This pathway highlights how GK functions as the rate-limiting step for glucose metabolism, directly linking blood glucose levels to insulin release.[1][4][8]

Quantitative Data Summary

Molecular modeling predictions are correlated with quantitative experimental and clinical data.

Table 1: Clinical Efficacy of this compound in T2D Patients (Phase IIa) Data from a 28-day, randomized, placebo-controlled study in patients on metformin.[6][7]

| Dosage Regimen | Mean Change in Fasting Plasma Glucose (FPG) from Baseline | Statistical Significance (p-value) |

| Placebo | - | - |

| 50 mg Twice Daily | Significant Reduction | A significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[6][7][12] |

| 100 mg Twice Daily | Significant Reduction | A significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[6][7][12] |

| 200 mg Twice Daily | Significant Reduction | A significant linear dose-effect trend was observed with the twice-daily regimen (p = 0.004).[6][7][12] |

| 100 mg Once Daily | No Significant Trend | No significant trend was observed with the once-daily regimen.[6][7][12] |

| 200 mg Once Daily | No Significant Trend | No significant trend was observed with the once-daily regimen.[6][7][12] |

| 400 mg Once Daily | No Significant Trend | No significant trend was observed with the once-daily regimen.[6][7][12] |

Table 2: General Properties of this compound

| Property | Value / Description |

| Synonyms | ARRY-403 |

| CAS Number | 1138669-65-4[13][14] |

| Mechanism | Allosteric Glucokinase Activator[13] |

| Reported Side Effects | Higher incidence of hypoglycemia and hypertriglyceridemia.[6][7][8][13] |

Experimental Protocols for Validation

Computational models must be validated through biophysical and biochemical experiments to confirm the predicted interactions.

Detailed Methodologies:

-

Isothermal Titration Calorimetry (ITC):

-

Principle: ITC directly measures the heat released or absorbed during a binding event.[15][16]

-

Protocol: A solution of the ligand (this compound) is prepared in a syringe and titrated in small, precise injections into a sample cell containing a solution of the protein (glucokinase).[16] A reference cell contains only buffer. The differential heat between the cells is measured after each injection.

-

Data Output: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[16]

-

-

Surface Plasmon Resonance (SPR):

-

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time.[15][17]

-

Protocol: One binding partner (e.g., glucokinase) is immobilized on the surface of a sensor chip. The other partner (this compound, the analyte) is flowed over the surface in a continuous stream of buffer. The binding and dissociation are monitored in real-time by detecting changes in the SPR angle.

-

Data Output: This method provides kinetic data, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd).[15]

-

-

X-ray Crystallography:

-

Principle: This technique determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of an X-ray beam scattered by a crystal of that molecule.[15]

-

Protocol: A highly pure and concentrated solution of the glucokinase-AMG-151 complex is prepared. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to grow well-ordered crystals. These crystals are then exposed to a focused X-ray beam, and the resulting diffraction data are collected and processed to build an electron density map and, ultimately, a detailed 3D model of the complex.

-

Data Output: A high-resolution structure that visually confirms the binding mode, orientation, and specific atomic interactions between this compound and glucokinase.

-

Conclusion

The molecular modeling of the this compound and glucokinase interaction provides critical insights into the mechanism of allosteric activation. Computational techniques like docking and molecular dynamics simulations offer a powerful framework for predicting binding modes and understanding the structural basis of activation. These in silico findings, when rigorously validated by experimental methods such as ITC, SPR, and X-ray crystallography, guide the optimization of lead compounds and accelerate the development of effective therapeutics for Type 2 Diabetes. The data from clinical trials on this compound underscore the potential of this approach, while also highlighting challenges such as achieving optimal pharmacokinetic profiles and managing side effects like hypoglycemia.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Glucokinase as an emerging anti-diabetes target and recent progress in the development of its agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMG 151 (ARRY-403), a novel glucokinase activator, decreases fasting and postprandial glycaemia in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. yorsearch.york.ac.uk [yorsearch.york.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Structural model of human glucokinase in complex with glucose and ATP: implications for the mutants that cause hypo- and hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidating the Glucokinase Activating Potentials of Naturally Occurring Prenylated Flavonoids: An Explicit Computational Approach | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound|1138669-65-4|COA [dcchemicals.com]

- 15. longdom.org [longdom.org]

- 16. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for aMG-151 (ARRY-403): In Vitro Cell-Based Assays

Disclaimer: Publicly available information on specific in vitro cell-based assay protocols and quantitative data for aMG-151 (also known as ARRY-403) is limited. The following application notes and protocols are representative examples for a generic glucokinase activator (GKA) and are intended to serve as a guide for researchers. These protocols should be optimized for specific experimental conditions and cell lines.

Introduction

This compound (ARRY-403) is a small molecule glucokinase activator (GKA) that has been investigated for the treatment of Type 2 diabetes.[1][2] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and production in the liver.[1][3] By allosterically activating GK, this compound enhances glucose-dependent insulin (B600854) secretion and hepatic glucose metabolism.[4]

These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity and potential off-target effects of a glucokinase activator like this compound.

Glucokinase Signaling Pathway

Glucokinase activators enhance the catalytic activity of glucokinase, leading to increased glucose phosphorylation. In pancreatic β-cells, this initiates a cascade resulting in insulin secretion. In hepatocytes, it promotes glycogen (B147801) synthesis and reduces glucose output.

References

Application Notes and Protocols for ARRY-403 Administration in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARRY-403 is a potent and selective small molecule glucokinase activator (GKA) that has demonstrated significant anti-hyperglycemic activity in preclinical models of type 2 diabetes.[1] Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1] In individuals with type 2 diabetes, GK activity is impaired.[1] ARRY-403 activates GK, leading to a dual mechanism of action: increased insulin (B600854) secretion from the pancreas in a glucose-dependent manner and enhanced glucose uptake and reduced glucose production in the liver.[1] Preclinical studies have shown that ARRY-403 effectively controls both fasting and non-fasting glucose levels.[1]

These application notes provide a summary of the reported preclinical effects of ARRY-403 and detailed protocols for its administration in common diabetic mouse models, such as the db/db mouse and streptozotocin (B1681764) (STZ)-induced diabetic mouse.

Data Presentation: Summary of ARRY-403 Efficacy in Diabetic Mouse Models

While specific quantitative data from preclinical studies with ARRY-403 are not publicly available in detail, the following table summarizes the reported qualitative outcomes based on press releases. This table is intended to provide a general overview of the compound's efficacy.

| Parameter | Mouse Model | Treatment Group | Dosage | Duration | Outcome |

| Fasting Blood Glucose | Multiple well-established in vivo models of Type 2 diabetes | ARRY-403 (monotherapy) | Not specified | 5-8 days (maximal efficacy) | Potent, glucose-dependent control |

| Non-fasting Blood Glucose | Multiple well-established in vivo models of Type 2 diabetes | ARRY-403 (monotherapy) | Not specified | 5-8 days (maximal efficacy) | Potent, glucose-dependent control |

| Glucose Control (Combination Therapy) | Multiple well-established in vivo models of Type 2 diabetes | ARRY-403 + Metformin, DPP4 inhibitor, or PPARγ agonist | Not specified | 5-7 days (maximal efficacy) | Additional glucose control |

| Body Weight | Multiple well-established in vivo models of Type 2 diabetes | ARRY-403 (monotherapy and combination) | Not specified | Not specified | No adverse increases |

| Plasma Triglycerides | Multiple well-established in vivo models of Type 2 diabetes | ARRY-403 (monotherapy and combination) | Not specified | Not specified | No adverse increases |

| Total Cholesterol | Multiple well-established in vivo models of Type 2 diabetes | ARRY-403 (monotherapy and combination) | Not specified | Not specified | No adverse increases |

Signaling Pathway

Glucokinase Activation Pathway by ARRY-403

Caption: Mechanism of ARRY-403 in pancreas and liver.

Experimental Protocols

Protocol 1: Evaluation of ARRY-403 in a Genetically Diabetic Mouse Model (db/db mice)

Objective: To assess the anti-hyperglycemic effects of ARRY-403 in a model of severe type 2 diabetes and insulin resistance.

Materials:

-

db/db mice (e.g., BKS.Cg-Dock7m +/+ Leprdb/J) and their lean littermate controls (db/+)

-

ARRY-403

-

Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., lancets, capillary tubes)

-

Analytical equipment for HbA1c, insulin, and lipid profiling

Procedure:

-

Animal Acclimation: Acclimate 8-week-old male db/db mice and lean controls for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

-

Baseline Measurements: At 9 weeks of age, record baseline body weight and collect fasting blood samples (after a 6-hour fast) via tail snip to measure blood glucose, plasma insulin, triglycerides, total cholesterol, and HbA1c.

-

Randomization and Grouping: Randomize db/db mice into treatment and vehicle control groups (n=8-10 per group). A group of lean littermates serves as a non-diabetic control.

-

Drug Administration:

-

Prepare a suspension of ARRY-403 in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).

-

Administer ARRY-403 or vehicle orally via gavage once daily for a period of 4 to 8 weeks.

-

-

Monitoring:

-

Monitor body weight and food/water intake weekly.

-

Measure non-fasting blood glucose twice weekly from tail vein blood.

-

Measure fasting blood glucose weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

Perform an OGTT after 4 weeks of treatment.

-

Fast mice for 6 hours.

-

Administer a bolus of glucose (2 g/kg) via oral gavage.

-

Collect blood samples at 0, 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.

-

-

Terminal Sample Collection:

-

At the end of the study, record final body weights.

-

Collect terminal blood samples under fasting conditions for measurement of blood glucose, HbA1c, insulin, and lipid profiles.

-

Harvest tissues (pancreas, liver) for histological analysis (e.g., islet morphology, lipid accumulation).

-

Protocol 2: Evaluation of ARRY-403 in a High-Fat Diet (HFD) and Streptozotocin (STZ)-Induced Diabetic Mouse Model

Objective: To evaluate the efficacy of ARRY-403 in a non-genetic, diet- and chemically-induced model of type 2 diabetes that mimics the common etiology in humans.

Materials:

-

C57BL/6J mice

-

High-fat diet (HFD, e.g., 60% kcal from fat)

-

Streptozotocin (STZ), freshly prepared in citrate (B86180) buffer (pH 4.5)

-

ARRY-403

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection supplies

Procedure:

-

Induction of Diabetes:

-

At 6 weeks of age, place male C57BL/6J mice on an HFD for 8-12 weeks to induce obesity and insulin resistance.

-

After the HFD feeding period, administer a single low dose of STZ (e.g., 100-120 mg/kg, intraperitoneally) to induce partial β-cell dysfunction.

-

Confirm diabetes development (fasting blood glucose > 250 mg/dL) 7-10 days after STZ injection.

-

-

Baseline Measurements and Grouping:

-

Record baseline body weight and fasting blood glucose of diabetic mice.

-

Randomize diabetic mice into treatment and vehicle control groups (n=8-10 per group). Include a group of age-matched, non-diabetic mice on a standard diet as a healthy control.

-

-

Drug Administration:

-

Administer ARRY-403 or vehicle orally once daily for 4 weeks.

-

-

Monitoring and OGTT:

-

Follow the monitoring and OGTT procedures as described in Protocol 1.

-

-

Terminal Analysis:

-

Perform terminal sample and tissue collection as described in Protocol 1.

-

Experimental Workflow Diagrams

Workflow for db/db Mouse Model Study

Caption: Experimental workflow for ARRY-403 in db/db mice.

Workflow for HFD/STZ-Induced Diabetic Mouse Model Study

Caption: Workflow for HFD/STZ-induced diabetic mouse study.

References

Application Notes and Protocols for High-Throughput Screening of Novel Glucokinase Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin (B600854) secretion and hepatic glucose uptake. This central role in glucose homeostasis makes it an attractive therapeutic target for Type 2 Diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing glucose phosphorylation and leading to beneficial physiological effects, such as increased insulin secretion and reduced blood glucose levels. High-throughput screening (HTS) is an essential methodology for the discovery of novel and potent GKAs.

This document provides detailed application notes and protocols for the identification and characterization of novel glucokinase activators, using AMG-151 as a representative example. This compound (also known as ARRY-403) is a known glucokinase activator that has been evaluated in clinical trials.[1][2][3]

Data Presentation: In Vitro Properties of Representative Glucokinase Activators

The following tables summarize key quantitative data for this compound and other representative glucokinase activators to facilitate comparison.

Table 1: Biochemical Activity of Selected Glucokinase Activators

| Compound Name | EC50 (nM) | S0.5 (mM Glucose) | Vmax (% of control) | Assay Conditions |

| This compound | 79 | Not Reported | Not Reported | 5 mM Glucose |

| GKA-50 | ~33 | Not Reported | Not Reported | Not Specified |

| AR453588 | 42 | Not Reported | Not Reported | Recombinant human glucokinase |